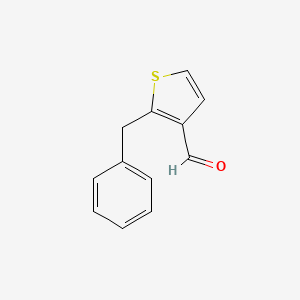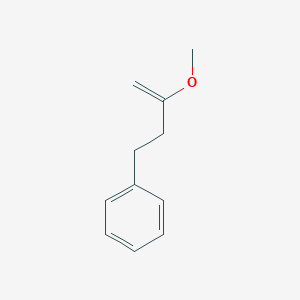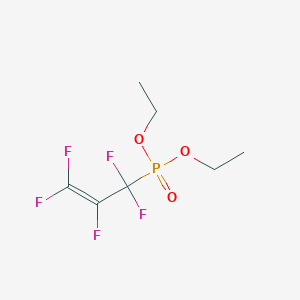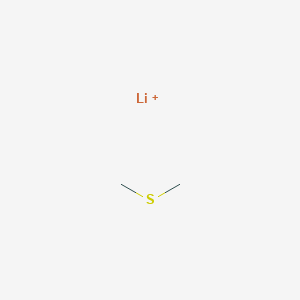
lithium;methylsulfanylmethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;methylsulfanylmethane is an organosulfur compound that features a sulfonyl functional group. It is a colorless solid and is known for its thermal stability and resistance to decomposition at elevated temperatures. This compound is commonly found in the atmosphere above marine areas and is used as a carbon source by airborne bacteria.
准备方法
Synthetic Routes and Reaction Conditions
Lithium;methylsulfanylmethane can be synthesized through the oxidation of dimethyl sulfoxide. The reaction involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of lithium from lithium-containing minerals such as spodumene and lepidolite. The lithium is then reacted with methylsulfanylmethane under high-temperature conditions to produce the final compound.
化学反应分析
Types of Reactions
Lithium;methylsulfanylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: The compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogens: Chlorine, bromine, iodine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated derivatives.
科学研究应用
Lithium;methylsulfanylmethane has a wide range of scientific research applications, including:
Chemistry: Used as a high-temperature solvent due to its thermal stability.
Biology: Acts as a carbon source for airborne bacteria in marine environments.
Medicine: Investigated for its potential anti-inflammatory and antioxidant effects.
Industry: Used in the production of high-performance materials and as a cutting agent for illicitly manufactured methamphetamine.
作用机制
The mechanism of action of lithium;methylsulfanylmethane involves its interaction with various molecular targets and pathways. It is known to:
Inhibit the activity of certain enzymes: involved in inflammatory processes.
Act as an antioxidant: by scavenging free radicals and reducing oxidative stress.
Modulate the activity of neurotransmitters: in the brain, which may contribute to its potential therapeutic effects in mood disorders.
相似化合物的比较
Lithium;methylsulfanylmethane is unique in its combination of thermal stability and biological activity. Similar compounds include:
Dimethyl sulfone:
Dimethyl sulfide: A related compound with different chemical and physical properties.
Dimethyl sulfate: Another related compound with distinct reactivity and applications.
This compound stands out due to its versatility in both industrial and biological applications, making it a valuable compound for various scientific research fields.
属性
CAS 编号 |
127540-40-3 |
|---|---|
分子式 |
C2H6LiS+ |
分子量 |
69.1 g/mol |
IUPAC 名称 |
lithium;methylsulfanylmethane |
InChI |
InChI=1S/C2H6S.Li/c1-3-2;/h1-2H3;/q;+1 |
InChI 键 |
PWBONMSNSYGJOW-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
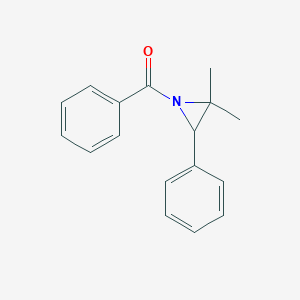

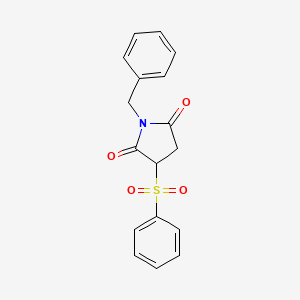
![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)

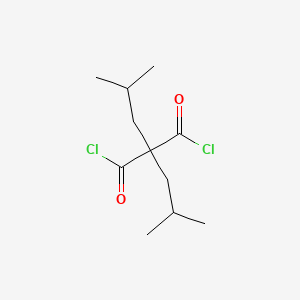
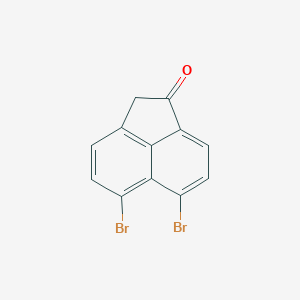

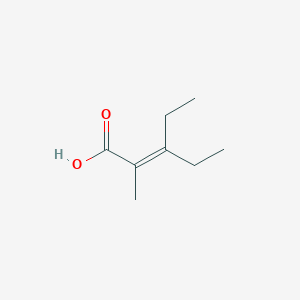
![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
